molecular formula C17H17N3O2S B4816688 N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE

N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B4816688
M. Wt: 327.4 g/mol
InChI Key: CPTNBWGVPFSOLA-UHFFFAOYSA-N
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Description

N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining cyclopropylcarbamoyl, cyclopenta[b]thiophene, and pyridine carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-ethylpyrazole-3-carboxamide
  • 4-{[3-(Cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoate

Uniqueness

N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-15(10-3-2-8-18-9-10)20-17-14(16(22)19-11-6-7-11)12-4-1-5-13(12)23-17/h2-3,8-9,11H,1,4-7H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTNBWGVPFSOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE
Reactant of Route 3
N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE
Reactant of Route 5
N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE

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